2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
Description
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived acetamide compound featuring a 3-methylphenoxy group and a 1,3-thiazole sulfamoyl moiety. This structure combines aromatic ether and heterocyclic sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-3-2-4-15(11-13)25-12-17(22)20-14-5-7-16(8-6-14)27(23,24)21-18-19-9-10-26-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQKTRHYHVGFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methylphenol with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 2-aminothiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The sulfonamide group can inhibit enzyme function by mimicking the natural substrate, leading to competitive inhibition .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound’s thiazole group differs from pyrimidine (Compound 24), thiazolidinone (Compound 6c), and isoxazole () in electronic properties and hydrogen-bonding capacity. Thiazole’s sulfur atom may enhance π-π stacking compared to isoxazole’s oxygen .
- Synthetic Feasibility: Thiazolidinone derivatives (e.g., 6c, 7a–c) are synthesized in high yields (73–85%) via nucleophilic substitution, suggesting scalable routes for analogs .
Key Insights :
- Anticancer Potential: Compound 24’s thiophene-pyrimidine scaffold shows potent antiproliferative activity (IC₅₀ values in nM range), suggesting that the target compound’s thiazole sulfamoyl group could similarly target kinases .
- Antibacterial Limitations : The impurity in sulfamethizole synthesis () highlights the importance of regioselectivity in sulfonamide drug design; off-target sulfamoyl linkages reduce efficacy .
Physicochemical Properties
Notes:
- The target compound’s lack of electron-withdrawing groups (e.g., nitro, cyano) may reduce metabolic stability compared to Compound 24 .
Biological Activity
The compound 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenoxy group , a thiazole ring , and a sulfamoyl linkage , which contribute to its unique biological properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety is known to participate in nucleophilic reactions, which may inhibit specific enzymes involved in disease processes.
- Modulation of Cellular Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have highlighted the anticancer potential of structurally related compounds. For example:
- A study demonstrated that similar thiazole-containing compounds exhibited cytotoxic effects on various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than established drugs like doxorubicin .
- The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity, indicating that modifications to the structure can significantly impact biological activity .
Osteoclast Inhibition
Another area of interest is the compound's role in bone health:
- Research on a related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), revealed its ability to inhibit RANKL-induced osteoclastogenesis. This resulted in decreased bone resorption and protection against ovariectomy-induced bone loss in mouse models .
- NAPMA downregulated key osteoclast-specific markers such as c-Fos and NFATc1, suggesting that similar mechanisms may be at play for this compound.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
